Cas no 1526708-02-0 (2-(1-aminopropan-2-yl)-5-methoxyphenol)

2-(1-aminopropan-2-yl)-5-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 2-(1-aminopropan-2-yl)-5-methoxyphenol
- 1526708-02-0
- EN300-1817723
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- Inchi: 1S/C10H15NO2/c1-7(6-11)9-4-3-8(13-2)5-10(9)12/h3-5,7,12H,6,11H2,1-2H3
- InChI Key: GGATWVCDENULEQ-UHFFFAOYSA-N
- SMILES: OC1C=C(C=CC=1C(C)CN)OC
Computed Properties
- Exact Mass: 181.110278721g/mol
- Monoisotopic Mass: 181.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 55.5Ų
2-(1-aminopropan-2-yl)-5-methoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817723-0.25g |
2-(1-aminopropan-2-yl)-5-methoxyphenol |
1526708-02-0 | 0.25g |
$985.0 | 2023-09-19 | ||
Enamine | EN300-1817723-1.0g |
2-(1-aminopropan-2-yl)-5-methoxyphenol |
1526708-02-0 | 1g |
$1070.0 | 2023-06-01 | ||
Enamine | EN300-1817723-10.0g |
2-(1-aminopropan-2-yl)-5-methoxyphenol |
1526708-02-0 | 10g |
$4606.0 | 2023-06-01 | ||
Enamine | EN300-1817723-1g |
2-(1-aminopropan-2-yl)-5-methoxyphenol |
1526708-02-0 | 1g |
$1070.0 | 2023-09-19 | ||
Enamine | EN300-1817723-5g |
2-(1-aminopropan-2-yl)-5-methoxyphenol |
1526708-02-0 | 5g |
$3105.0 | 2023-09-19 | ||
Enamine | EN300-1817723-5.0g |
2-(1-aminopropan-2-yl)-5-methoxyphenol |
1526708-02-0 | 5g |
$3105.0 | 2023-06-01 | ||
Enamine | EN300-1817723-0.05g |
2-(1-aminopropan-2-yl)-5-methoxyphenol |
1526708-02-0 | 0.05g |
$900.0 | 2023-09-19 | ||
Enamine | EN300-1817723-0.5g |
2-(1-aminopropan-2-yl)-5-methoxyphenol |
1526708-02-0 | 0.5g |
$1027.0 | 2023-09-19 | ||
Enamine | EN300-1817723-2.5g |
2-(1-aminopropan-2-yl)-5-methoxyphenol |
1526708-02-0 | 2.5g |
$2100.0 | 2023-09-19 | ||
Enamine | EN300-1817723-10g |
2-(1-aminopropan-2-yl)-5-methoxyphenol |
1526708-02-0 | 10g |
$4606.0 | 2023-09-19 |
2-(1-aminopropan-2-yl)-5-methoxyphenol Related Literature
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1. Book reviews
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
Additional information on 2-(1-aminopropan-2-yl)-5-methoxyphenol
Recent Advances in the Study of 2-(1-aminopropan-2-yl)-5-methoxyphenol (CAS: 1526708-02-0) in Chemical Biology and Pharmaceutical Research
The compound 2-(1-aminopropan-2-yl)-5-methoxyphenol (CAS: 1526708-02-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This phenolic derivative, characterized by its unique structural features, has been the subject of multiple studies aimed at elucidating its biological activities, mechanism of action, and potential as a drug candidate. The growing interest in this compound is driven by its promising pharmacological properties, including its ability to modulate key cellular pathways implicated in various diseases.
Recent studies have focused on the synthesis and optimization of 2-(1-aminopropan-2-yl)-5-methoxyphenol to enhance its bioavailability and therapeutic efficacy. Researchers have employed advanced synthetic chemistry techniques, such as asymmetric synthesis and catalytic hydrogenation, to produce enantiomerically pure forms of the compound. These efforts have yielded derivatives with improved pharmacokinetic profiles, as demonstrated in preclinical models. Additionally, structure-activity relationship (SAR) studies have provided valuable insights into the functional groups critical for its biological activity, paving the way for further structural modifications.
In vitro and in vivo investigations have revealed that 2-(1-aminopropan-2-yl)-5-methoxyphenol exhibits potent anti-inflammatory and antioxidant properties. Mechanistic studies suggest that the compound acts by inhibiting pro-inflammatory cytokines and scavenging reactive oxygen species (ROS), thereby mitigating oxidative stress and inflammation. These findings are particularly relevant for the development of therapies for chronic inflammatory diseases, such as rheumatoid arthritis and neurodegenerative disorders. Furthermore, preliminary data indicate potential applications in oncology, where the compound has shown selective cytotoxicity against certain cancer cell lines.
The pharmacological potential of 2-(1-aminopropan-2-yl)-5-methoxyphenol extends to its interactions with specific molecular targets. Recent proteomic and transcriptomic analyses have identified several key proteins and signaling pathways modulated by the compound, including the NF-κB and Nrf2 pathways. These discoveries highlight its multifaceted mechanism of action and underscore its potential as a multi-target therapeutic agent. However, further research is needed to fully elucidate its target specificity and potential off-target effects.
Despite the promising preclinical data, challenges remain in the translation of 2-(1-aminopropan-2-yl)-5-methoxyphenol into clinical applications. Issues such as metabolic stability, toxicity, and formulation optimization must be addressed to advance its development. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles, with several patents filed for novel derivatives and formulations. The compound's versatility and broad-spectrum activity make it a compelling candidate for further investigation.
In conclusion, 2-(1-aminopropan-2-yl)-5-methoxyphenol (CAS: 1526708-02-0) represents a promising scaffold for drug development, with demonstrated efficacy in preclinical models of inflammation, oxidative stress, and cancer. Ongoing research aims to refine its pharmacological properties and explore its therapeutic potential in diverse disease contexts. As the scientific community continues to unravel its mechanisms and optimize its structure, this compound may soon emerge as a valuable addition to the pharmaceutical arsenal.
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